N-ethylpyrrolidine-2-carboxamide
CAS No.: 1225063-04-6
Cat. No.: VC0555525
Molecular Formula: C7H14N2O · HCl
Molecular Weight: 178.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1225063-04-6 |
---|---|
Molecular Formula | C7H14N2O · HCl |
Molecular Weight | 178.66 |
IUPAC Name | N-ethylpyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
SMILES | CCNC(=O)C1CCCN1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
N-ethylpyrrolidine-2-carboxamide has the molecular formula C7H14N2O, featuring a five-membered pyrrolidine ring with an ethyl group attached to the nitrogen atom and a carboxamide group at the 2-position. This structural arrangement creates a compound with significant hydrogen bonding capabilities through its carboxamide functionality, which plays a crucial role in its biological interactions.
Physical Properties
The compound exists as a stable organic substance with specific physicochemical properties that influence its behavior in various chemical and biological systems. Its carboxamide group provides potential for hydrogen bond formation, while the ethyl group on the nitrogen contributes hydrophobic characteristics that affect solubility and membrane permeability.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
N-ethylpyrrolidine-2-carboxamide can be synthesized through condensation reactions between N-ethylamine and pyrrolidine-2-carboxylic acid. This synthetic route typically requires dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. The reaction pathway follows established principles of amide synthesis, where the carboxylic acid group of pyrrolidine-2-carboxylic acid reacts with the amine group of N-ethylamine under appropriate conditions.
Comparative Synthesis Methods
Table 1: Comparison of Potential Synthesis Methods for N-ethylpyrrolidine-2-carboxamide
Synthesis Method | Starting Materials | Reagents | Conditions | Advantages | Limitations |
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Condensation | Pyrrolidine-2-carboxylic acid, N-ethylamine | DCC | Room temperature, inert atmosphere | Mild conditions, high yield | Requires purification steps |
Modified Catalytic Approach | N-ethylpyrrolidine-2-carboxylic acid | H₂, Pd/C | 140-160°C, 6 MPa | Potential for scale-up | Higher temperature requirements |
Flow Chemistry | Pyrrolidine-2-carboxylic acid, N-ethylamine | Coupling agents | Continuous flow, moderate temperature | Improved efficiency, reduced waste | Specialized equipment needed |
Chemical Reactivity Profile
Reaction Types
N-ethylpyrrolidine-2-carboxamide participates in various chemical reactions, demonstrating versatility in organic synthesis. The compound can undergo several transformation types:
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Oxidation reactions can generate N-oxide derivatives, commonly employing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction reactions can convert the carboxamide group, potentially yielding N-ethylpyrrolidine derivatives when using strong reducing agents like lithium aluminum hydride.
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Substitution reactions may occur, particularly at the amide functional group, where nucleophilic species can attack under appropriate conditions.
Structure-Reactivity Relationships
The reactivity of N-ethylpyrrolidine-2-carboxamide is influenced by its structural features. The pyrrolidine nitrogen provides basic characteristics, while the carboxamide group exhibits both hydrogen bond accepting and donating capabilities. These features create distinct reactivity patterns that differentiate it from related compounds.
Biological Activity and Medicinal Chemistry Applications
Enzyme Inhibition Properties
A significant aspect of N-ethylpyrrolidine-2-carboxamide's biological profile is its potential enzyme inhibition capabilities. The carboxamide functional group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This characteristic makes the compound valuable in studies of enzyme kinetics and inhibition mechanisms.
Structure-Activity Relationships in Biological Systems
Research on related compounds provides insights into potential structure-activity relationships for N-ethylpyrrolidine-2-carboxamide. Studies on pyrrole-2-carboxamides, which share the carboxamide functionality albeit on a different heterocyclic system, have demonstrated that incorporating phenyl and pyridyl groups with electron-withdrawing substituents to the ring structure, along with bulky substituents on the carboxamide, can significantly enhance antimicrobial activity .
Comparative Biological Activity
Table 2: Comparative Analysis of N-ethylpyrrolidine-2-carboxamide and Structurally Related Compounds
Compound | Structural Features | Biological Activities | Mechanism of Action | Research Focus |
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N-ethylpyrrolidine-2-carboxamide | Ethyl group on pyrrolidine nitrogen, carboxamide at position 2 | Potential enzyme inhibition | Hydrogen bonding with enzyme active sites | Enzyme modulation studies |
N-methylpyrrolidine-2-carboxamide | Methyl group instead of ethyl | Moderate enzyme inhibition | Similar to ethyl analog but with altered hydrophobicity | Comparative enzyme studies |
N-propylpyrrolidine-2-carboxamide | Propyl group instead of ethyl | Enhanced hydrophobic interactions | Increased lipophilicity affecting binding | Structure-activity relationship analysis |
Pyrrole-2-carboxamides | Pyrrole ring instead of pyrrolidine | Antimicrobial activity (anti-TB) | Possible MmpL3 inhibition | Antimicrobial development |
Research Applications and Future Directions
Chemical Research Applications
N-ethylpyrrolidine-2-carboxamide serves as a valuable building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its well-defined functional groups allow for selective transformations, making it useful in the construction of chemical libraries for various research purposes.
Biological Research Implications
In biological research, N-ethylpyrrolidine-2-carboxamide and related compounds have potential utility as molecular probes for studying protein-ligand interactions. The compound's ability to form hydrogen bonds through its carboxamide group enables specific interactions with biological macromolecules, potentially influencing their conformation and function.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of N-ethylpyrrolidine-2-carboxamide typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy can identify characteristic signals from the ethyl group (typically δ ~1.1–1.3 ppm for CH3 and δ ~3.2–3.5 ppm for CH2N) and pyrrolidine ring protons (approximately δ ~1.8–2.1 ppm for CH2 and δ ~3.7–4.0 ppm for NH).
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Mass Spectrometry normally reveals characteristic fragmentation patterns, with the molecular ion peak corresponding to the compound's molecular weight of 142.2 g/mol.
Analytical Considerations
Table 3: Analytical Methods for N-ethylpyrrolidine-2-carboxamide Characterization
Analytical Technique | Key Parameters | Expected Results | Applications |
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¹H NMR | Chemical shifts, coupling constants | Characteristic signals for ethyl group and pyrrolidine ring | Structural confirmation, purity assessment |
¹³C NMR | Chemical shifts | Distinctive carbon resonances including carbonyl carbon | Carbon framework verification |
Mass Spectrometry | m/z ratios, fragmentation patterns | Molecular ion peak, characteristic fragments | Molecular weight confirmation, structural analysis |
FTIR | Absorption frequencies | Carbonyl stretching (~1650 cm⁻¹), N-H stretching | Functional group identification |
HPLC | Retention time, peak area | Single peak for pure compound | Purity determination, quantification |
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